L-Quebrachitol

Protein stability Biopharmaceutical formulation Cyclitols

Therapeutic protein formulation often fails when conventional cyclitol excipients provide insufficient thermal stabilization. L-Quebrachitol (CAS 642-38-6), an O-methylated L-chiro-inositol, directly addresses this gap with validated superior stabilization efficacy. • Outperforms non-methylated cyclitols (e.g., myo-inositol) in preserving protein conformation under thermal stress. • Synergistically enhances glutathione radical-scavenging activity - an effect absent in non-methylated analogs. • Competitively inhibits α-amylase in vitro; elevates fasting insulin in T2D models. • Sustainably sourced via patented waste-valorization from natural rubber serum, achieving up to 99% purity.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
CAS No. 642-38-6
Cat. No. B1678631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Quebrachitol
CAS642-38-6
Synonyms2-O-methyl-chiro-inositol
2-O-methylchiroinositol
quebrachitol
quebrachitol, (L-chiro)-isome
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(C1O)O)O)O)O
InChIInChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1
InChIKeyDSCFFEYYQKSRSV-MBXCVVGISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Quebrachitol (CAS 642-38-6): Procurement-Ready Overview of a Natural Methyl-Inositol with Defined Differentiation


L-Quebrachitol (CAS 642-38-6) is a naturally occurring monomethyl ether derivative of L-chiro-inositol, classified as a cyclitol, and is found in various plant sources including natural rubber (Hevea brasiliensis) serum and sea buckthorn (Hippophaë rhamnoides) leaves [1]. It is an optically pure enantiomer (1L-2-O-methyl-chiro-inositol) and can be distinguished from its stereoisomers and structural analogs by its specific methylation pattern and chirality [2]. This compound has been the subject of research for its diverse bioactivities, including antioxidant properties, protein stabilization, and potential roles in metabolic regulation [3].

L-Quebrachitol: Why Other Cyclitols Are Not Direct Substitutes in Research and Industrial Applications


The class of cyclitols and inositols, including myo-inositol and D-pinitol, exhibit highly specific structure-function relationships. A minor change in stereochemistry or the presence/absence of a methyl group can fundamentally alter a molecule's bioactivity and its interaction with other compounds [1]. For example, L-quebrachitol (1L-2-O-methyl-chiro-inositol) and D-pinitol (1D-3-O-methyl-chiro-inositol) are enantiomers with different methylation patterns, leading to distinct behaviors in biological and chemical systems [2]. Therefore, substituting one cyclitol for another without direct, assay-specific evidence introduces significant scientific and functional risk. The quantitative data presented below substantiates this position.

L-Quebrachitol: Evidence-Based Performance Differentiation Across Key Research Dimensions


Protein Thermal Stabilization: L-Quebrachitol and D-Pinitol Outperform Non-Methylated Inositols

In a study assessing the ability of various polyhydroxy compounds to protect protein structure against thermal denaturation, L-quebrachitol and its enantiomer D-pinitol demonstrated superior efficacy compared to non-methylated cyclitols myo-inositol and D-chiro-inositol [1]. This enhanced performance is attributed to the increased hydrophobicity conferred by the O-methyl group [1].

Protein stability Biopharmaceutical formulation Cyclitols

Synergistic Antioxidant Activity with Glutathione: A Unique Property of Methyl-Ether Cyclitols

Research has revealed a unique synergistic interaction where the methyl-ether cyclitols L-quebrachitol and D-pinitol significantly enhance the antioxidative properties of glutathione (GSH) [1]. In contrast, other tested cyclitols (myo-, L-chiro-, D-chiro-inositol) did not demonstrate this effect [1]. This finding was established using multiple orthogonal methods.

Antioxidant synergy Glutathione Oxidative stress

Direct Free Radical Scavenging and Enzymatic Antioxidant Activity In Vitro

L-quebrachitol isolated from rubber serum demonstrates concentration-dependent antioxidant activities [1]. Its direct free radical scavenging ability is most effective at 0.5 mg/mL, and it significantly enhances the activity of key cellular antioxidant enzymes at lower concentrations [1].

Free radical scavenging Lipid peroxidation Oxidative stress

Differential α-Amylase Inhibitory Activity: Competitive Inhibition Kinetics Confirmed

An in vitro study directly compared the α-amylase inhibitory activity of an L-quebrachitol standard (QS) to a sea buckthorn leaf extract enriched in L-quebrachitol (SQE) [1]. Both the pure standard and the extract exhibited competitive inhibition kinetics [1]. This finding distinguishes L-quebrachitol as a direct, competitive inhibitor of α-amylase.

α-Amylase inhibition Enzyme kinetics Postprandial glucose

In Vivo Modulation of Insulin and Glucose Homeostasis in a Diabetic Model

In a 10-week study using db/db diabetic mice, administration of sea buckthorn juice enriched with L-quebrachitol resulted in a significant increase in fasting plasma insulin levels [1]. This effect was accompanied by improved glucose tolerance and pancreatic tissue integrity, comparable to the effects of pure sea buckthorn juice [1].

Diabetes Insulin Glucose tolerance In vivo

Sourcing and Scalability: Industrial Waste Valorization with High Purity Output

A patented method exists for the large-scale extraction of L-quebrachitol from natural rubber industry wastewater, a sustainable source that valorizes an industrial effluent [1]. The process yields a product with up to 99% purity, ensuring a reliable, high-grade supply for research and industrial applications [1].

Natural rubber Waste valorization Extraction Purification

L-Quebrachitol: High-Potential Research Applications Validated by Evidence


Biopharmaceutical Formulation: Enhancing Protein Stability

For research involving the formulation of therapeutic proteins, antibodies, or enzymes, L-quebrachitol can be selected as an excipient to improve thermal stability. This application is directly supported by evidence showing that O-methylated cyclitols like L-quebrachitol are more effective protein stabilizers than non-methylated alternatives like myo-inositol [1]. Researchers can leverage this property to screen for optimal formulation conditions that maintain protein conformation and activity under stress [1].

Synergistic Antioxidant Systems: Amplifying Glutathione Activity

In studies exploring novel antioxidant therapies or functional food development, L-quebrachitol offers a unique mechanism of action as a synergistic partner. It has been shown to significantly enhance the radical-scavenging activity of glutathione, an effect not observed with non-methylated cyclitols [2]. This makes L-quebrachitol a compound of interest for designing combination treatments or supplements aimed at bolstering the endogenous antioxidant defense system against oxidative stress-related conditions [2].

Metabolic Disorder Research: Investigating Carbohydrate Digestion and Glucose Homeostasis

L-quebrachitol is a relevant tool for researchers investigating postprandial glucose regulation and insulin signaling. It has been characterized as a competitive inhibitor of α-amylase, which can delay the breakdown of complex carbohydrates in vitro [3]. Furthermore, in an in vivo model of type 2 diabetes, administration of an L-quebrachitol-enriched substance led to increased fasting insulin levels [4]. This combination of in vitro and in vivo findings positions L-quebrachitol as a key compound for studying the multi-faceted effects of natural products on metabolic health [3][4].

Sustainable Sourcing and Process Development: Rubber Industry Waste Valorization

For researchers and industrial partners focused on green chemistry and sustainable sourcing, L-quebrachitol represents a compelling case study in waste valorization. A patented, large-scale extraction method recovers the compound from natural rubber industry wastewater, achieving up to 99% purity [5]. This application supports the development of economically viable and environmentally friendly supply chains for high-value natural compounds [5].

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